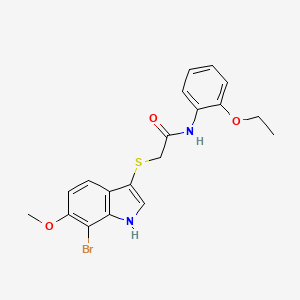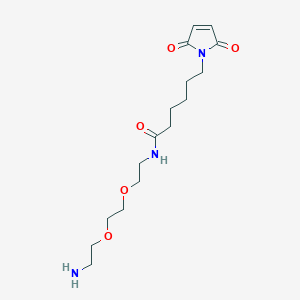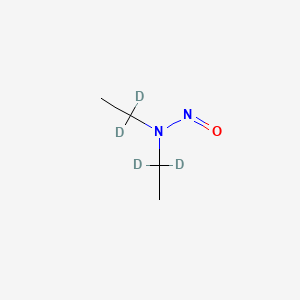
LTB4 antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LTB4 antagonist 2 is a carboxamide-acid compound known for its potential anti-inflammatory activity. It functions as an antagonist of leukotriene B4 (LTB4), a potent inflammatory mediator derived from arachidonic acid. LTB4 is involved in various inflammatory responses, making this compound a significant compound in the field of inflammation research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LTB4 antagonist 2 involves several steps, starting with the transformation of arachidonic acid by rabbit polymorphonuclear leukocytes to form a novel dihydroxyeicosatetraenoic acid . The synthetic routes typically involve modifications of the agonist structure to create specific receptor antagonists . The reaction conditions often include the use of various reagents and catalysts to facilitate the transformation and ensure the desired product is obtained.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. pharmaceutical firms have made significant efforts to develop specific receptor antagonists, with initial reports appearing in the late 1980s . These methods likely involve large-scale synthesis processes, optimization of reaction conditions, and purification techniques to produce the compound in sufficient quantities for research and clinical applications.
Chemical Reactions Analysis
Types of Reactions: LTB4 antagonist 2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its activity as an antagonist.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products: The major products formed from the reactions involving this compound include modified versions of the compound with enhanced antagonistic activity. These products are crucial for further research and development in the field of inflammation and related diseases.
Scientific Research Applications
LTB4 antagonist 2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of leukotriene B4 and its role in inflammation . In biology, it helps researchers understand the interactions between leukotriene B4 and various cell types, including neutrophils and other immune cells . In medicine, this compound is being investigated for its potential therapeutic applications in treating inflammatory diseases, such as ulcerative colitis and experimental allergic encephalomyelitis . Additionally, it has industrial applications in the development of anti-inflammatory drugs and other related products.
Mechanism of Action
LTB4 antagonist 2 exerts its effects by binding to the leukotriene B4 receptor, thereby inhibiting the receptor’s activity . This inhibition prevents the activation of downstream signaling pathways that lead to inflammation. The molecular targets of this compound include the high-affinity receptor BLT1 and the low-affinity receptor BLT2 . By blocking these receptors, this compound reduces the recruitment and activation of inflammatory leukocytes, thereby mitigating the inflammatory response .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to LTB4 antagonist 2 include other leukotriene B4 receptor antagonists, such as LY255283 and LY223982 . These compounds also target the leukotriene B4 receptor and exhibit anti-inflammatory properties.
Uniqueness: This compound is unique due to its specific structure and high affinity for the leukotriene B4 receptor, with an IC50 value of 439 nM . This high affinity makes it a potent antagonist, capable of effectively inhibiting the receptor’s activity and reducing inflammation. Additionally, its carboxamide-acid structure distinguishes it from other similar compounds, providing unique properties that enhance its effectiveness as an anti-inflammatory agent.
Properties
Molecular Formula |
C26H23NO6 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
3-[methyl(2-phenylethyl)carbamoyl]-6-phenylmethoxy-1,4-benzodioxine-2-carboxylic acid |
InChI |
InChI=1S/C26H23NO6/c1-27(15-14-18-8-4-2-5-9-18)25(28)23-24(26(29)30)32-21-13-12-20(16-22(21)33-23)31-17-19-10-6-3-7-11-19/h2-13,16H,14-15,17H2,1H3,(H,29,30) |
InChI Key |
NWZDWAHWAOZXKP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)C2=C(OC3=C(O2)C=C(C=C3)OCC4=CC=CC=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol](/img/structure/B12402753.png)
![2-fluoro-3-(4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)benzonitrile](/img/structure/B12402757.png)

![N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]propanamide](/img/structure/B12402772.png)






